N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide is a compound that features a piperidine ring, a benzyl group, and a pyrazole moiety. Compounds containing piperidine rings are known for their wide range of biological activities and are often used in drug discovery and development .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15(2)23-12-10-18(21-23)19(24)20-17-9-6-11-22(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,10,12,15,17H,6,9,11,13-14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMCSKYEMAIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through reductive amination, where an amine reacts with an aldehyde or ketone, followed by reduction of the imine intermediate.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of the Pyrazole Moiety: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole moieties through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) for hydrogenation, or sodium borohydride for selective reductions.
Substitution: Benzyl halides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, while the pyrazole moiety may inhibit certain enzymes . These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
N-(1-benzylpiperidin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of a piperidine ring, benzyl group, and pyrazole moiety, which confer a distinct set of biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
